molecular formula C15H12FN3O2S B5641559 3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B5641559
M. Wt: 317.3 g/mol
InChI Key: UBEQCWLGLJLAFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves several key steps, including the reaction of substituted benzyl chlorides with chloroacetic acid and further modifications. These processes yield novel derivatives confirmed by 1H NMR spectral data and elemental analysis, demonstrating the synthetic accessibility of such compounds (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by 1H NMR spectra, showcasing specific signals indicative of the amino group, methyl group, and the carboxamide NH group. These spectral features are crucial for confirming the structure of synthesized compounds and understanding their molecular framework (Kolisnyk et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of thienopyrimidine derivatives is highlighted by their potential for antimicrobial activity, as demonstrated through agar well diffusion methods. These compounds have shown more activity than reference drugs against certain strains, indicating their chemical reactivity and potential utility in medicinal chemistry (Kolisnyk et al., 2015).

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives, such as solubility and crystallinity, play a significant role in their application and synthesis. However, specific details regarding the physical properties of 3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide are not detailed in the available literature. Typically, these properties are influenced by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and potential for bioactivity, are crucial for understanding the utility of thienopyrimidine derivatives. Their antimicrobial activity against various strains suggests a broad spectrum of chemical interactions that could be leveraged in drug development and other applications (Kolisnyk et al., 2015).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-11-14(22-12(8)13(17)20)18-7-19(15(11)21)6-9-2-4-10(16)5-3-9/h2-5,7H,6H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEQCWLGLJLAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

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